Cas no 2172534-72-2 (5-cyclopropyl-8,8,10-trimethyl-1-oxa-4-azaspiro5.5undecane)

5-Cyclopropyl-8,8,10-trimethyl-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound featuring a unique structural framework combining cyclopropyl, oxa-, and aza-functional groups. Its rigid spirocyclic core enhances stability, while the cyclopropyl moiety may contribute to steric and electronic modulation, making it valuable in synthetic and medicinal chemistry applications. The compound’s defined stereochemistry and functional group arrangement offer potential as a building block for complex molecular architectures, particularly in drug discovery and agrochemical research. Its structural features suggest utility in exploring novel pharmacophores or as a scaffold for ligand design. Further studies are required to fully elucidate its reactivity and applications.
5-cyclopropyl-8,8,10-trimethyl-1-oxa-4-azaspiro5.5undecane structure
2172534-72-2 structure
Product Name:5-cyclopropyl-8,8,10-trimethyl-1-oxa-4-azaspiro5.5undecane
CAS No:2172534-72-2
MF:C15H27NO
MW:237.380984544754
CID:6330318
PubChem ID:165841666
Update Time:2025-10-30

5-cyclopropyl-8,8,10-trimethyl-1-oxa-4-azaspiro5.5undecane Chemical and Physical Properties

Names and Identifiers

    • 5-cyclopropyl-8,8,10-trimethyl-1-oxa-4-azaspiro5.5undecane
    • EN300-1644225
    • 5-cyclopropyl-8,8,10-trimethyl-1-oxa-4-azaspiro[5.5]undecane
    • 2172534-72-2
    • Inchi: 1S/C15H27NO/c1-11-8-14(2,3)10-15(9-11)13(12-4-5-12)16-6-7-17-15/h11-13,16H,4-10H2,1-3H3
    • InChI Key: TWRNMCXIRMDWFA-UHFFFAOYSA-N
    • SMILES: O1CCNC(C2CC2)C21CC(C)CC(C)(C)C2

Computed Properties

  • Exact Mass: 237.209264485g/mol
  • Monoisotopic Mass: 237.209264485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 21.3Ų

5-cyclopropyl-8,8,10-trimethyl-1-oxa-4-azaspiro5.5undecane Pricemore >>

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Additional information on 5-cyclopropyl-8,8,10-trimethyl-1-oxa-4-azaspiro5.5undecane

5-Cyclopropyl-8,8,10-Trimethyl-1-Oxa-4-Azaspiro[5.5]Undecane: A Comprehensive Overview

5-Cyclopropyl-8,8,10-trimethyl-1-oxa-4-azaspiro[5.5]undecane (CAS No. 2172534-72-2) is a complex organic compound with a unique spirocyclic structure. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug design and development. The molecule's structure is characterized by a spiro ring system, which consists of two fused rings sharing a single atom—the oxygen atom in this case. The presence of the cyclopropyl group and multiple methyl substituents adds to its structural complexity and functional diversity.

Recent studies have highlighted the importance of spirocyclic compounds like 5-cyclopropyl-8,8,10-trimethyl-1-oxa-4-azaspiro[5.5]undecane in medicinal chemistry. Spiro systems are known for their ability to mimic the structural features of natural products, making them valuable templates for designing bioactive molecules. The compound's spiro[5.5]undecane framework provides a rigid three-dimensional structure that can enhance molecular recognition and binding affinity to target proteins.

The synthesis of 5-cyclopropyl-8,8,10-trimethyl-1-oxa-4-azaspiro[5.5]undecane involves a multi-step process that typically begins with the preparation of key intermediates such as cyclopropane derivatives and cyclic ethers. Advanced techniques like ring-closing metathesis and nucleophilic substitution have been employed to construct the spiro system efficiently. Researchers have also explored various strategies to optimize the reaction conditions, ensuring high yields and purity of the final product.

From a pharmacological perspective, spiro[5.5]undecane derivatives have shown promise in modulating various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The cyclopropyl group in this compound is particularly interesting as it introduces strain into the molecule, which can enhance its reactivity and bioavailability. Recent computational studies have revealed that the cyclopropane ring can act as a rigidifying element, stabilizing specific conformations that are critical for molecular interactions.

In terms of applications, spiro[5.5]undecane-based compounds are being investigated for their potential as analgesics, anti-inflammatory agents, and antipsychotics. Preclinical studies have demonstrated that these molecules exhibit potent activity against pain pathways and inflammatory mediators without causing significant side effects. The presence of multiple methyl groups in 8,8,10-trimethyl derivatives further enhances their lipophilicity, which is essential for crossing biological membranes and reaching target sites effectively.

Moreover, the integration of an azaspiro system into drug design has opened new avenues for creating molecules with improved pharmacokinetic profiles. The nitrogen atom in the azaspiro ring contributes to hydrogen bonding capabilities, which can enhance solubility and absorption rates in vivo. Researchers are actively exploring how these properties can be leveraged to develop next-generation therapeutics with enhanced efficacy and reduced toxicity.

Looking ahead, the development of spiro[5.5]undecane derivatives is expected to play a pivotal role in advancing drug discovery efforts across various therapeutic areas. With ongoing advancements in synthetic methodologies and computational modeling tools, it is anticipated that these compounds will continue to serve as valuable building blocks for creating innovative pharmaceutical agents.

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